molecular formula C21H19O2P B12505312 Ethyl 2-(diphenylphosphanyl)benzoate

Ethyl 2-(diphenylphosphanyl)benzoate

Cat. No.: B12505312
M. Wt: 334.3 g/mol
InChI Key: FRVBNDJKPAYVRP-UHFFFAOYSA-N
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Description

Ethyl 2-(diphenylphosphaneyl)benzoate is an organophosphorus compound with the molecular formula C21H19O2P. It is known for its applications in organic synthesis, particularly as a ligand in transition metal-catalyzed reactions. This compound is characterized by the presence of a phosphine group attached to a benzoate ester, making it a versatile reagent in various chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(diphenylphosphaneyl)benzoate can be synthesized through several methods. One common approach involves the reaction of 2-(diphenylphosphino)benzoic acid with ethanol in the presence of a dehydrating agent. The reaction typically occurs under inert atmosphere conditions to prevent oxidation of the phosphine group .

Industrial Production Methods

In an industrial setting, the production of Ethyl 2-(diphenylphosphaneyl)benzoate may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(diphenylphosphaneyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(diphenylphosphaneyl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in transition metal-catalyzed reactions, such as cross-coupling and hydrogenation.

    Biology: Investigated for its potential as a probe in biochemical assays.

    Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(diphenylphosphaneyl)benzoate primarily involves its role as a ligand. The phosphine group coordinates with transition metals, facilitating various catalytic processes. This coordination enhances the reactivity of the metal center, enabling efficient transformations in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(diphenylphosphaneyl)benzoate is unique due to its ester functionality, which provides additional reactivity compared to its acid counterparts. This makes it a valuable reagent in esterification and transesterification reactions, offering versatility in synthetic applications .

Properties

Molecular Formula

C21H19O2P

Molecular Weight

334.3 g/mol

IUPAC Name

ethyl 2-diphenylphosphanylbenzoate

InChI

InChI=1S/C21H19O2P/c1-2-23-21(22)19-15-9-10-16-20(19)24(17-11-5-3-6-12-17)18-13-7-4-8-14-18/h3-16H,2H2,1H3

InChI Key

FRVBNDJKPAYVRP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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